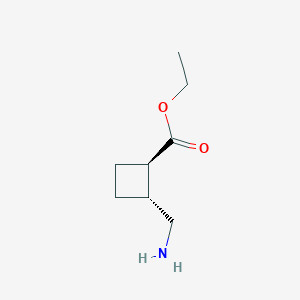
Benzyl 3-diazopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-diazopropanoate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is particularly interesting due to its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-diazopropanoate can be synthesized through several methods. One common approach involves the reaction of benzyl 2-methyl-3-oxobutanoate with sodium acetate in toluene, followed by methylation with methyl iodide in the presence of sodium hydride . Another method involves the copper-catalyzed N-H insertion of carbenoids such as α-diazocarbonyls into anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow systems and batch reactors can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-diazopropanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can be substituted with nucleophiles to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyanoquinone) in the presence of Fe(II) catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts can be used.
Substitution: Nucleophiles like azides, arenes, and vinyl acetates can be used in the presence of Fe(II) catalysts and DDQ.
Major Products Formed
Oxidation: Tetra-substituted olefin products.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-diazopropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 3-diazopropanoate involves the generation of highly reactive carbene intermediates. These carbenes can insert into various bonds, such as C-H, C-C, and X-H bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-diazopropanoate
- Benzyl 3-iodopropanoate
- Benzyl 3-phenylpropiolate
Uniqueness
Benzyl 3-diazopropanoate is unique due to its specific reactivity and the ability to form a wide range of products through various chemical transformations. Its versatility in organic synthesis and applications in multiple fields make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
63613-12-7 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
benzyl 3-diazopropanoate |
InChI |
InChI=1S/C10H10N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
InChI Key |
ZSZNGKHRHILNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


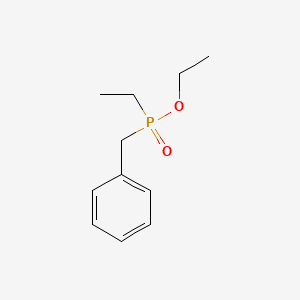
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
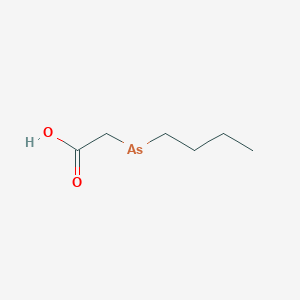
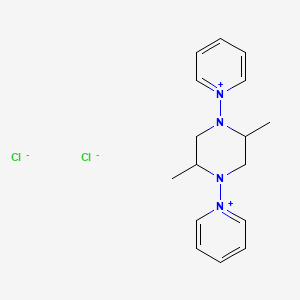

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
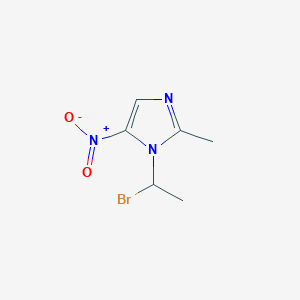
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
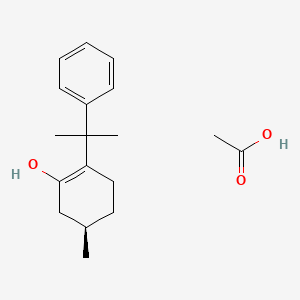
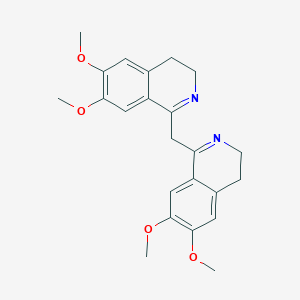
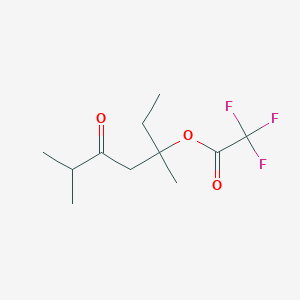
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
